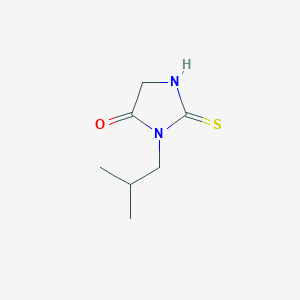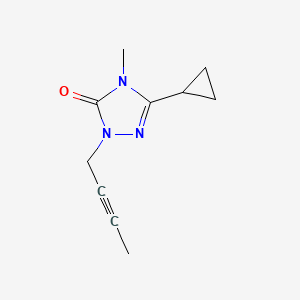![molecular formula C17H18N4O2 B2770212 Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate CAS No. 881471-90-5](/img/structure/B2770212.png)
Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate” is a complex organic compound. It’s not widely documented, but it is related to other compounds with similar structures . It shares similarities with Ethyl cyanoacetate, which is an organic compound that contains a carboxylate ester and a nitrile .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study developed a ligand-free Cu-catalyzed [3 + 2] cycloaddition for synthesizing pyrrolo[1,2-a]quinolines, indicating the utility of ethyl 2-(quinolin-2-yl)acetates in organic synthesis under mild conditions with air as the sole oxidant. This method offers a versatile approach to constructing complex quinoline derivatives, showcasing the potential of ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate in facilitating novel synthetic routes (Yang Yu et al., 2016).
Medicinal Chemistry
Research into the selectivity of aldosterone synthase inhibitors highlighted the role of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives. Ethyl-substituted compounds exhibited high selectivity and potency as CYP11B2 inhibitors, which could be pivotal in treating conditions like hyperaldosteronism and congestive heart failure. This underscores the significance of this compound derivatives in developing new therapeutic agents (S. Lucas et al., 2011).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media revealed that this compound derivatives could play a significant role in protecting metals from corrosion. Quantum chemical calculations were consistent with experimental data, showcasing the application of these compounds in industrial corrosion protection (A. Zarrouk et al., 2014).
Material Science
The synthesis and characterization of novel quinoxaline derivatives for potential antiviral applications demonstrate the versatility of this compound-related compounds. Some derivatives exhibited potent activity against HCMV, indicating their relevance in developing new antiviral agents (Heba S. A. Elzahabi, 2017).
Wirkmechanismus
Target of Action
These include 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .
Biochemical Pathways
Given the targets mentioned above, it’s plausible that the compound could influence pathways related toneurotransmission (5-HT3 receptors) , cell growth and survival (protein kinase CK2, AKT kinase) , DNA repair (RAD51) , and lipid signaling (FAAH, MAGL) .
Result of Action
Based on the known targets of similar compounds, it’s possible that the compound could have effects such asmodulation of neurotransmission , alteration of cell growth and survival pathways , influence on DNA repair mechanisms , and modulation of lipid signaling pathways .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-23-17(22)12(11-18)15-16(21-9-5-6-10-21)20-14-8-4-3-7-13(14)19-15/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADABCITJRFAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2770133.png)
![N-(2,6-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2770134.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)





![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)